

Purification of 2-Hydroxy-4-methylnicotinic acid by recrystallization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-4-methylnicotinic acid**

Cat. No.: **B1589960**

[Get Quote](#)

Application Note & Protocol

Topic: High-Purity Isolation of **2-Hydroxy-4-methylnicotinic Acid** via Optimized Recrystallization

Abstract

This document provides a comprehensive guide for the purification of **2-Hydroxy-4-methylnicotinic acid** (CAS 38076-81-2), a key pyridine derivative used as a versatile building block in medicinal chemistry.^[1] Crude synthetic products often contain residual starting materials, side-products, and colorimetric impurities that can impede downstream applications. This application note details an optimized cooling recrystallization protocol designed to significantly enhance the purity of the target compound. We will elucidate the theoretical principles of recrystallization, detail the critical physicochemical properties of **2-Hydroxy-4-methylnicotinic acid**, provide a step-by-step experimental workflow, and outline essential methods for purity verification. The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Part 1: Theoretical Foundation - The Principle of Recrystallization

Recrystallization is a premier technique for purifying solid organic compounds. Its efficacy hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. The ideal solvent will dissolve the target compound

sparingly at room temperature but exhibit high solubility at an elevated temperature.[2]

Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal via hot filtration).[2]

The process involves four key stages:

- **Dissolution:** The impure solid is dissolved in a minimum amount of hot, near-boiling solvent to create a saturated solution.
- **Filtration (Optional):** If insoluble impurities are present, they are removed by filtering the hot solution.
- **Crystallization:** The saturated solution is cooled slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, forcing it out of solution to form a crystalline lattice. The slow cooling rate is crucial for the formation of large, pure crystals, as it allows molecules of the desired compound to selectively deposit onto the growing lattice, excluding impurity molecules.
- **Isolation:** The purified crystals are separated from the cold supernatant (mother liquor), which retains the soluble impurities, via vacuum filtration.

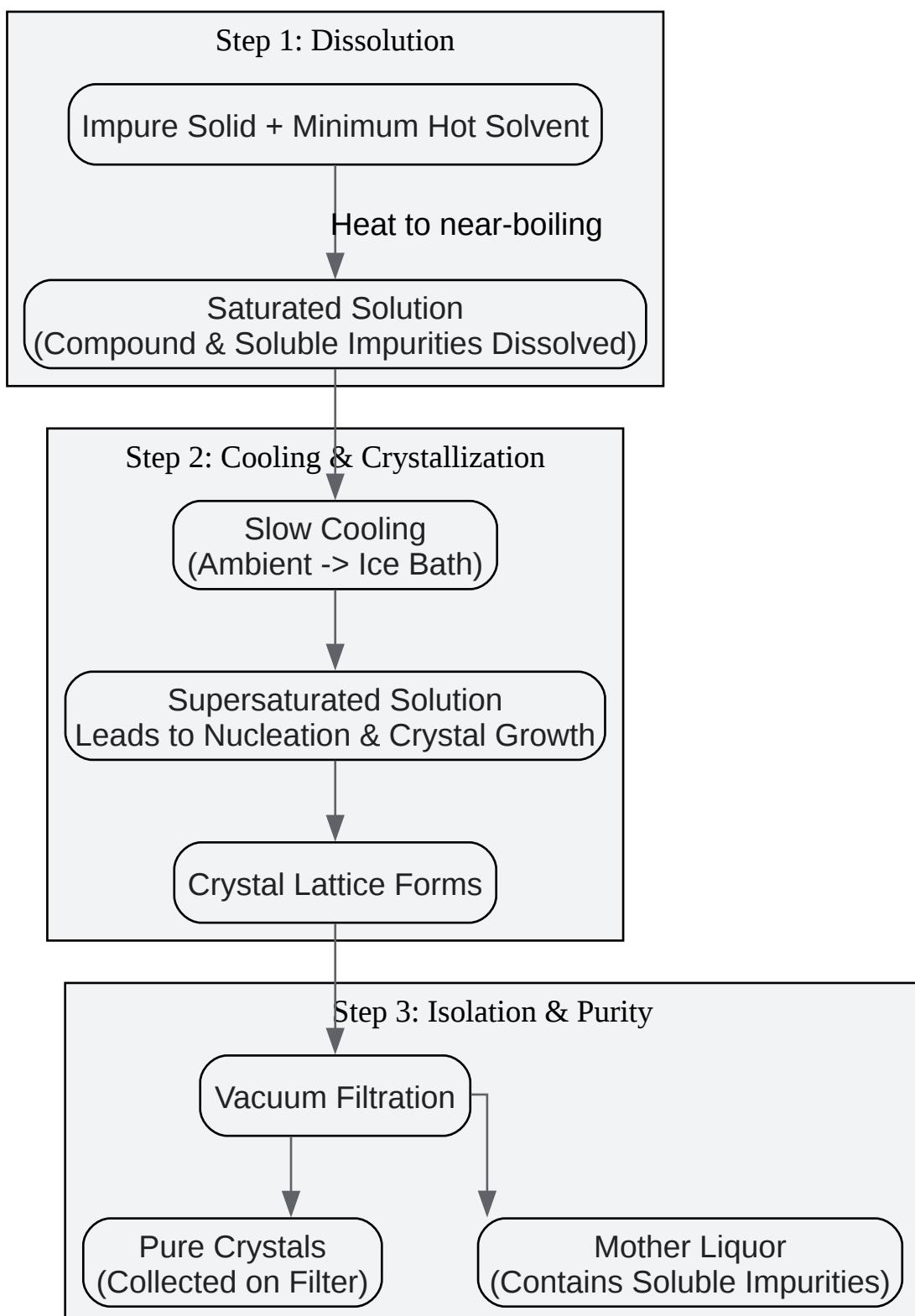

[Click to download full resolution via product page](#)

Figure 1: Conceptual workflow of the cooling recrystallization process.

Part 2: Characterization of 2-Hydroxy-4-methylnicotinic Acid

A successful recrystallization is predicated on understanding the compound's physical properties. **2-Hydroxy-4-methylnicotinic acid** is a pyridine derivative that exists in tautomeric equilibrium with its keto form, 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.[3][4] This structure, featuring both hydrogen bond donor (carboxylic acid, N-H) and acceptor (carbonyl, hydroxyl) groups, dictates its solubility behavior.

Table 1: Physicochemical Properties of **2-Hydroxy-4-methylnicotinic Acid**

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₃	PubChem[3]
Molecular Weight	153.14 g/mol	PubChem[3]
Appearance	Brown solid (crude); Colorless/White crystals (pure)	CookeChem[5], General Knowledge
Melting Point	~247 °C	CookeChem[5]
Boiling Point	410.4 ± 45.0 °C (Predicted)	CookeChem[5]
pKa	2.16 ± 0.20 (Predicted)	CookeChem[5]
Solubility	Exhibits pH-dependent polymorphism in aqueous media. Generally, soluble in hot water and polar organic solvents like ethanol and DMSO.[1][6] Limited solubility in non-polar solvents.	Benchchem[1], Univ. of Lisbon[6]

- Expert Insight on Solvent Selection: The presence of both a carboxylic acid and a pyridine ring makes the compound polar. Water is an excellent starting choice for a recrystallization solvent due to its high polarity, ability to form hydrogen bonds, and dramatic temperature-dependent solubility profile for many polar compounds.[7] Furthermore, it is inexpensive, non-toxic, and non-flammable. Based on the behavior of the parent compound, nicotinic

acid, solubility is expected to be low in cold water and significantly higher in hot water.^{[7][8]} For more stubborn purifications, a mixed solvent system, such as ethanol-water, could be employed.

Part 3: Experimental Protocol - Step-by-Step Purification

This protocol is designed for purifying approximately 5 grams of crude **2-Hydroxy-4-methylnicotinic acid**. Adjust volumes accordingly for different scales.

Materials and Equipment:

- Crude **2-Hydroxy-4-methylnicotinic acid**
- Deionized water
- Activated carbon (decolorizing grade)
- Erlenmeyer flasks (250 mL and 500 mL)
- Hotplate with magnetic stirring
- Graduated cylinders
- Stemless funnel and fluted filter paper
- Büchner funnel, filter flask, and vacuum source
- Spatula and watch glass
- Ice bath

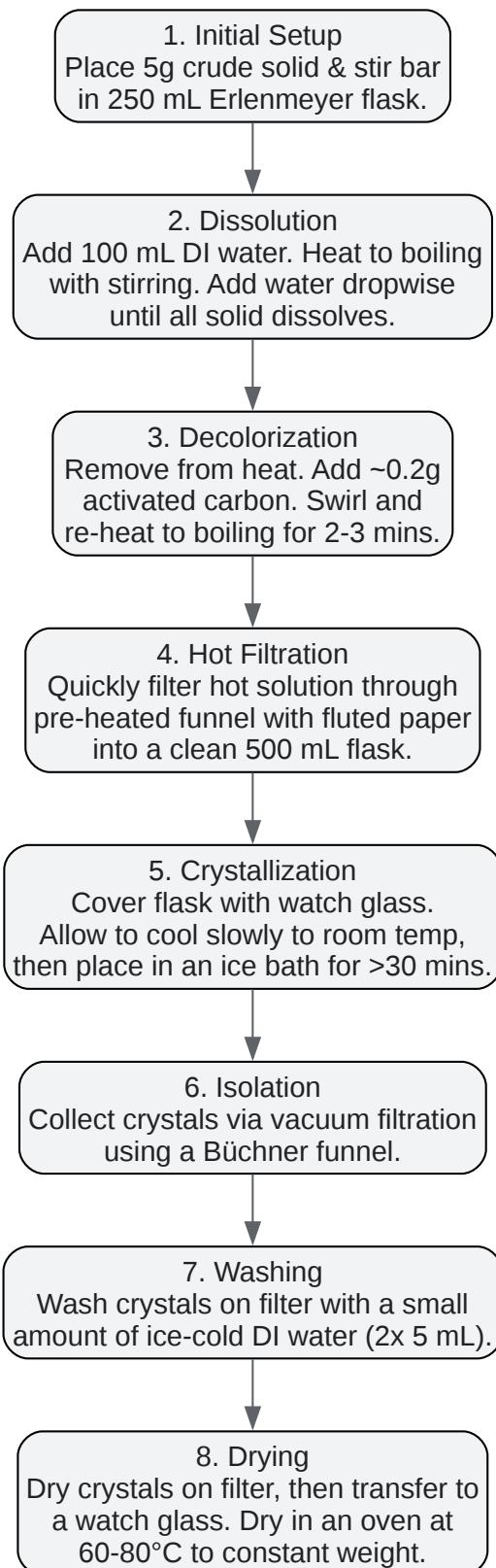

[Click to download full resolution via product page](#)

Figure 2: Step-by-step workflow for the recrystallization protocol.

Detailed Procedure:

- Dissolution:
 - Place 5.0 g of crude **2-Hydroxy-4-methylnicotinic acid** into a 250 mL Erlenmeyer flask with a magnetic stir bar.
 - Add approximately 100 mL of deionized water. The compound will not fully dissolve at this stage.
 - Heat the suspension on a hotplate with stirring. Bring the mixture to a gentle boil.
 - Rationale: Using an Erlenmeyer flask minimizes solvent evaporation due to its narrow neck.
 - Continue adding small portions of hot deionized water until all the solid material has just dissolved. It is critical to use the minimum amount of hot solvent required to ensure the solution is saturated, maximizing the yield upon cooling.
- Decolorization (If Necessary):
 - If the solution is colored (e.g., yellow or brown), remove it from the heat source.
 - Allow the boiling to subside slightly, then add a spatula tip (~0.2 g) of activated carbon.
 - Causality: Adding carbon to a boiling solution can cause violent bumping. The high surface area of activated carbon adsorbs colored polymeric impurities.[\[7\]](#)
 - Return the flask to the hotplate, bring it back to a boil for 2-3 minutes while swirling gently.
- Hot Filtration:
 - Set up a stemless funnel with fluted filter paper resting on a clean 500 mL Erlenmeyer flask. Pre-heat the entire apparatus (funnel and flask) with hot solvent or in an oven to prevent premature crystallization in the funnel.
 - Quickly pour the hot solution through the fluted filter paper to remove the activated carbon and any insoluble impurities.

- Rationale: A stemless funnel and fluted paper maximize the filtration speed, which is essential to prevent the product from crystallizing out of the cooling solution during this step.
- Crystallization:
 - Cover the flask containing the hot filtrate with a watch glass and leave it undisturbed on a heat-resistant surface to cool slowly to room temperature.
 - Expertise: Slow cooling is paramount for forming large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
 - Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.
- Isolation and Washing:
 - Set up a Büchner funnel with a piece of filter paper that fits snugly, place it on a filter flask, and connect to a vacuum source.
 - Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal.
 - Pour the cold crystal slurry into the Büchner funnel and apply the vacuum.
 - Wash the collected crystals with two small portions (e.g., 5 mL each) of ice-cold deionized water.
 - Causality: The wash solvent must be cold to minimize the redissolving of the purified product, while still washing away the impurity-laden mother liquor.
- Drying:
 - Continue to draw air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.
 - Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a drying oven set at 60-80°C.

Part 4: Purity Verification & Quality Control

A successful purification must be verified. This protocol is a self-validating system when combined with the following analytical checks.

- Melting Point Analysis:
 - Principle: Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and to occur over a wider range.
 - Procedure: Determine the melting point range of the dried, recrystallized product.
 - Expected Result: The purified product should exhibit a sharp melting point close to the literature value of ~247 °C.^[5] A significant improvement from a broad, lower melting range of the crude material indicates successful purification.
- Thin-Layer Chromatography (TLC):
 - Principle: TLC can be used to qualitatively assess the number of components in a sample.
 - Procedure: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., methanol). Spot both on a TLC plate (e.g., silica gel) and develop using an appropriate mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid). Visualize under UV light.
 - Expected Result: The crude sample may show multiple spots, while the purified product should ideally show a single, distinct spot.
- High-Performance Liquid Chromatography (HPLC):
 - Principle: HPLC provides a quantitative measure of purity. Methods for analyzing nicotinic acid and its derivatives often use reverse-phase columns with UV detection.^{[9][10]}
 - Procedure: Develop an appropriate HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with a phosphoric acid buffer, UV detection at ~210 nm or ~265 nm).^[10] Analyze both the crude and purified samples.

- Expected Result: The chromatogram of the purified product should show a significant increase in the area percentage of the main peak corresponding to **2-Hydroxy-4-methylnicotinic acid** compared to the crude material.

Part 5: Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
No Crystals Form Upon Cooling	Too much solvent was used; the solution is not saturated.	Boil off some of the solvent to increase the concentration and attempt to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod to induce nucleation.
Product "Oils Out"	The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; impurities are preventing crystallization.	Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble and allow it to cool more slowly. Ensure the crude material is not excessively impure.
Low Recovery/Yield	Too much solvent was used; premature crystallization during hot filtration; crystals were washed with warm solvent.	Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.
Crystals are Still Colored	Insufficient activated carbon was used; the impurity is not adsorbed by carbon.	Repeat the recrystallization, potentially using a larger amount of activated carbon. If the color persists, a different purification method (e.g., column chromatography) may be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 2-Hydroxy-4-methylnicotinic acid | C7H7NO3 | CID 12387738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. 2-Hydroxy-4-methylnicotinic acid, 98% , 38076-81-2 - CookeChem cookechem.com
- 6. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 7. US3037987A - Purification of nicotinic acid - Google Patents patents.google.com
- 8. researchgate.net [researchgate.net]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies sielc.com
- To cite this document: BenchChem. [Purification of 2-Hydroxy-4-methylnicotinic acid by recrystallization]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589960#purification-of-2-hydroxy-4-methylnicotinic-acid-by-recrystallization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com